molecular formula C24H23ClN2O2 B2727961 N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide CAS No. 941895-57-4

N-(3-chloro-4-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide

Cat. No.: B2727961
CAS No.: 941895-57-4
M. Wt: 406.91
InChI Key: JWUKUYWLWJAOOJ-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a chloro-substituted phenyl ring and a diphenylpropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with 3,3-diphenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

On an industrial scale, the production of N’-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxamide group to amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Amino-substituted or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)urea
  • N’-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)carbamate
  • N’-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)amide

Uniqueness

N’-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide is unique due to its specific substitution pattern and the presence of both chloro and diphenylpropyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2/c1-17-12-13-20(16-22(17)25)27-24(29)23(28)26-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21H,14-15H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUKUYWLWJAOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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